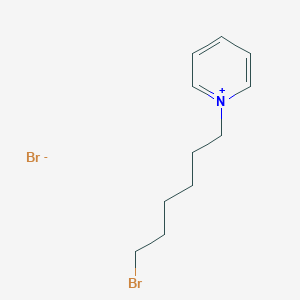

1-(6-Bromohexyl)pyridin-1-ium bromide

Descripción

1-(6-Bromohexyl)pyridin-1-ium bromide is a quaternary ammonium compound featuring a pyridinium core substituted with a 6-bromohexyl chain. This structure imparts unique physicochemical properties, such as enhanced solubility in polar solvents and reactivity due to the bromoalkyl group, making it a versatile intermediate in organic synthesis. It is frequently employed in the preparation of ionic liquids (e.g., asymmetric dicationic ionic liquids for oil spill remediation) and as a precursor for functionalized macrocycles or bioactive molecules . Its synthesis typically involves quaternization of pyridine with 1,6-dibromohexane, followed by bromide salt isolation. The compound’s bromine atom at the terminal hexyl position enables further alkylation or nucleophilic substitution reactions, facilitating applications in catalysis, materials science, and pharmaceuticals .

Propiedades

Número CAS |

62884-14-4 |

|---|---|

Fórmula molecular |

C11H17Br2N |

Peso molecular |

323.07 g/mol |

Nombre IUPAC |

1-(6-bromohexyl)pyridin-1-ium;bromide |

InChI |

InChI=1S/C11H17BrN.BrH/c12-8-4-1-2-5-9-13-10-6-3-7-11-13;/h3,6-7,10-11H,1-2,4-5,8-9H2;1H/q+1;/p-1 |

Clave InChI |

YPRRUYMLOKGKGT-UHFFFAOYSA-M |

SMILES canónico |

C1=CC=[N+](C=C1)CCCCCCBr.[Br-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(6-Bromohexyl)pyridin-1-ium bromide can be synthesized through the reaction of pyridine with 1,6-dibromohexane. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of 1-(6-Bromohexyl)pyridin-1-ium bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 1-(6-Bromohexyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 6-bromohexyl group can be substituted by nucleophiles such as hydroxide, cyanide, or amines.

Oxidation and Reduction: The pyridinium ring can undergo redox reactions, where it can be reduced to form dihydropyridine derivatives or oxidized to form pyridine N-oxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products:

Nucleophilic Substitution: The major products include substituted pyridinium salts where the bromine atom is replaced by the nucleophile.

Oxidation and Reduction: The major products include pyridine N-oxides and dihydropyridine derivatives.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 1-(6-Bromohexyl)pyridin-1-ium bromide involves its interaction with biological molecules and cellular structures. The compound can interact with nucleic acids and proteins, leading to the disruption of cellular processes. It can also act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms .

Molecular Targets and Pathways:

Nucleic Acids: The compound can intercalate into DNA, disrupting replication and transcription processes.

Proteins: It can bind to proteins, affecting their structure and function.

Cell Membranes: The compound can disrupt cell membranes, leading to cell lysis and death.

Comparación Con Compuestos Similares

Key Observations :

- Chain Length and Reactivity : The 6-bromohexyl chain in the target compound allows for extended molecular interactions compared to shorter alkyl chains (e.g., dodecyl in ), enhancing its utility in ionic liquids .

- Functional Groups : Carbamoyl or styryl groups (e.g., ) modify electronic properties, affecting biological activity or optical behavior.

- Synthetic Efficiency : Yields vary based on substituent complexity; cinnamamido derivatives achieve higher yields (>90%) due to straightforward coupling reactions.

Physicochemical Properties

- Melting Points: 1-(6-Bromohexyl)pyridin-1-ium bromide: Not explicitly reported, but analogs with similar alkyl chains (e.g., 1-dodecyl derivatives) melt at 80–100°C . 3-Carbamoyl derivatives: 136°C (EtOH/H₂O) . BOP-1: ~200°C (decomposition) .

- Solubility : Bromohexyl derivatives exhibit higher solubility in aprotic solvents (DMF, acetonitrile) compared to aryl-substituted analogs .

Functional Performance

- Catalytic Activity: N-Alkyl pyridinium salts with dimethylamino substituents (e.g., 1-decyl-4-(dimethylamino)pyridin-1-ium bromide) show superior catalytic efficiency (85% conversion) in methyl aromatic hydrocarbon oxidation compared to unsubstituted analogs .

- Biological Activity: BOP-1 inhibits acetylcholinesterase (IC₅₀ = 5.90 μM) due to its quinazolinone moiety . 3-Carbamoyl derivatives exhibit antifungal activity via membrane disruption .

- Environmental Applications : Dicationic ionic liquids derived from 1-(6-bromohexyl)pyridin-1-ium bromide (e.g., Ia, Ib, Ic) demonstrate 90–95% efficiency in oil spill dispersion, outperforming traditional surfactants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.